molecular formula C19H15FN6O3 B2361207 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251619-63-2

3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2361207
CAS No.: 1251619-63-2
M. Wt: 394.366
InChI Key: ZUZAQEQEXOMKQY-UHFFFAOYSA-N
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Description

3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a triazole ring, an oxadiazole ring, and functional groups such as fluorobenzyl and methoxyphenyl

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis may start with the preparation of the triazole ring through a click reaction between an azide and an alkyne

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: Shares the triazole and fluorobenzyl moieties but lacks the oxadiazole ring.

    (4-fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-1,2,4-triazol-4-yl]amine: Contains similar triazole and fluorobenzyl groups but differs in the presence of a sulfanyl group.

Uniqueness

The uniqueness of 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide lies in its combination of structural elements, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O3/c1-28-15-8-6-14(7-9-15)21-18(27)19-22-17(24-29-19)16-11-26(25-23-16)10-12-2-4-13(20)5-3-12/h2-9,11H,10H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZAQEQEXOMKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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